molecular formula C15H20N2 B14604448 1-(2-Phenylhexan-2-yl)-1H-imidazole CAS No. 61023-50-5

1-(2-Phenylhexan-2-yl)-1H-imidazole

Cat. No.: B14604448
CAS No.: 61023-50-5
M. Wt: 228.33 g/mol
InChI Key: YCCLVFKYZAXJJX-UHFFFAOYSA-N
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Description

1-(2-Phenylhexan-2-yl)-1H-imidazole is a synthetic organic compound featuring an imidazole heterocycle substituted with a 2-phenylhexan-2-yl chain. This structure class is of significant interest in various research fields, particularly in medicinal chemistry and materials science. The compound's core imidazole ring is a prominent scaffold in pharmaceuticals and biologically active molecules . The extended alkyl-aromatic substituent can influence its lipophilicity and steric properties, making it a valuable candidate for structure-activity relationship (SAR) studies, the development of novel catalysts, or as a building block for more complex molecular architectures . Researchers can employ this compound to explore its potential as an intermediate in synthesizing ligands for metal-organic frameworks or other supramolecular structures . Its behavior in solution, including potential tautomerism and rotameric forms, can be investigated using advanced spectroscopic methods such as NMR, complemented by computational modeling techniques like Density Functional Theory (DFT) . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61023-50-5

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

1-(2-phenylhexan-2-yl)imidazole

InChI

InChI=1S/C15H20N2/c1-3-4-10-15(2,17-12-11-16-13-17)14-8-6-5-7-9-14/h5-9,11-13H,3-4,10H2,1-2H3

InChI Key

YCCLVFKYZAXJJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 2 Phenylhexan 2 Yl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (1H) and Carbon-13 (13C) NMR for Connectivity and Functional Group Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in establishing the connectivity of atoms within a molecule. For 1-(2-Phenylhexan-2-yl)-1H-imidazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the imidazole (B134444) ring, the phenyl group, and the hexyl chain. The characteristic resonances for imidazole protons typically appear in the range of 6.77-7.66 ppm. researchgate.net The protons of the phenyl group would likely produce signals in the aromatic region, while the aliphatic protons of the hexyl group would be observed at lower chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Imidazole Ring6.7 - 7.7124 - 133
Phenyl Group7.2 - 7.6125 - 140
Hexyl Chain0.8 - 2.514 - 40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Analysis

While one-dimensional NMR provides basic connectivity, two-dimensional (2D) NMR techniques are indispensable for a more detailed structural and conformational analysis.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the hexyl chain and the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. This is crucial for unambiguously assigning the signals of the hexyl chain and the aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the phenyl and imidazole rings.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the constitution and providing insights into the three-dimensional structure of this compound in solution. researchgate.net

Chiral NMR Spectroscopy for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the C2 position of the hexyl chain, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. researchgate.netnih.gov This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.netnih.govnih.gov

The addition of a chiral auxiliary to the NMR sample containing the enantiomeric mixture forms diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum. researchgate.netresearchgate.net The ratio of the integrated areas of these separated signals can then be used to accurately determine the enantiomeric excess of the sample. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise molecular weight, allowing for the confirmation of its molecular formula (C₁₅H₂₀N₂).

Furthermore, by employing techniques such as electron ionization (EI) or electrospray ionization (ESI), the molecule can be fragmented. The analysis of the resulting fragmentation pattern provides valuable structural information. For instance, the fragmentation of the parent ion could lead to the loss of the hexyl chain or the imidazole moiety, further corroborating the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching vibrations for the aromatic (phenyl and imidazole) and aliphatic (hexyl) C-H bonds.

C=C and C=N stretching vibrations within the aromatic rings.

C-N stretching vibrations of the imidazole ring.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography offers a definitive determination of the molecular structure in the solid state. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this data, a three-dimensional model of the molecule can be constructed, providing precise bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a successful X-ray crystallographic analysis would confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the crystalline state, including the relative orientation of the phenyl and imidazole rings and the conformation of the hexyl chain. mdpi.comresearchgate.net This solid-state structure can then be compared with the solution-state conformation determined by NMR spectroscopy.

Absolute Configuration Determination of Chiral Centers

The presence of a chiral center at the C2 position of the hexyl chain in this compound necessitates the determination of its absolute configuration (R or S). This is a critical step, as enantiomers can exhibit different biological activities.

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the absolute configuration of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, it is possible to map the electron density of the molecule and thus determine the precise spatial arrangement of its atoms. For chiral compounds that crystallize in a non-centrosymmetric space group, the anomalous dispersion effect can be used to unambiguously assign the absolute configuration.

In cases where suitable single crystals for XRD are not obtainable, chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) offer a powerful alternative. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted by quantum-chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be determined. nih.gov This technique has been successfully applied to determine the absolute configurations of complex chiral metal-organic dyads containing imidazole-like ligands. nih.gov Another approach involves the chemical derivatization of the chiral molecule with a chiral agent of known absolute configuration, such as camphanic acid chloride, to form diastereomers. nih.gov The resulting diastereomers can then be analyzed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where differences in the chemical shifts can be correlated to the absolute configuration of the original chiral center. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in the solid state is dictated by a network of intermolecular interactions. Understanding this crystal packing is essential as it influences physical properties like melting point, solubility, and stability.

Single-crystal XRD provides the definitive data on the unit cell dimensions and the symmetry of the crystal lattice. mdpi.com From this data, the packing arrangement and the specific intermolecular contacts can be visualized and measured.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Imidazole Derivatives

Interaction TypeContribution Percentage (%)Reference
H···H36.2% - 57.9% researchgate.netnih.gov
H···C/C···H18.1% - 20.5% researchgate.netnih.gov
H···O/O···H14.9% - 20.0% researchgate.netnih.gov
C···O/O···C6.5% researchgate.net
C···N/N···C6.2% researchgate.net
H···N/N···H4.5% researchgate.net
C···C4.3% researchgate.net

Note: This table is a representation based on data for various imidazole derivatives and illustrates the typical contributions of different intermolecular interactions to crystal packing.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Studies

Circular Dichroism (CD) spectroscopy is a vital tool for studying chiral molecules like this compound in solution. It measures the difference in absorption of left and right circularly polarized light, providing information on the molecule's stereochemistry and conformation.

Enantiomers of a chiral compound produce mirror-image CD spectra. This property makes CD spectroscopy a rapid method for chiral recognition and for determining the enantiomeric excess (ee) of a sample. nih.gov For instance, a chiral sensor molecule can interact with the enantiomers of an analyte, leading to distinct CD signals that can be correlated with the analyte's configuration and purity. nih.govresearchgate.net

Furthermore, CD spectroscopy is highly sensitive to the conformational changes of a molecule. The sign and intensity of the CD signals (known as Cotton effects) are dependent on the spatial arrangement of the chromophores (the light-absorbing parts of the molecule, such as the phenyl and imidazole rings). By analyzing the CD spectrum, often in conjunction with computational modeling, it is possible to deduce the preferred conformation of the molecule in solution. researchgate.net Studies on chiral porphyrin-imidazole systems have demonstrated how CD spectroscopy can be used to investigate the binding modes and conformational details of host-guest complexes. researchgate.net For this compound, this technique could elucidate how the phenyl and imidazole rings are oriented relative to each other and how this conformation might change in different solvent environments.

Computational Chemistry and Theoretical Investigations of 1 2 Phenylhexan 2 Yl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine various molecular properties by calculating the electron density. For 1-(2-Phenylhexan-2-yl)-1H-imidazole, DFT calculations can elucidate its fundamental chemical nature.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. libretexts.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comacadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily polarized. acadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) and phenyl rings, indicating these are the likely sites of electron donation. The LUMO would represent the regions most susceptible to accepting electrons. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to compute these orbital energies. irjweb.com

While specific data for this compound is not available, studies on analogous imidazole derivatives provide insight into the typical values obtained from such calculations.

Table 1: Example Frontier Orbital Energies for Imidazole Derivatives from DFT Calculations

Compound Method EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Source
Imidazole Derivative 1A B3LYP/6-311+G(d,P) -6.2967 -1.8096 4.4871 irjweb.com
FDI* B3LYP/6-31G(d,p) -5.2822 -1.2715 4.0106 acadpubl.eu
DDFDI** B3LYP/6-31G(d,p) - - 0.205 nih.gov

*FDI: 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole **DDFDI: 1-(2,3-dihydrobenzo[b] irjweb.comresearchgate.netdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole ***BIM: Benzimidazole (B57391)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net An MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In a typical MEP map:

Red and Yellow regions indicate negative electrostatic potential, highlighting areas with an excess of electrons. These are the most likely sites for electrophilic attack. For this compound, these regions would be expected around the nitrogen atoms of the imidazole ring. acadpubl.eu

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green regions represent areas of neutral or very low electrostatic potential.

By analyzing the MEP map of this compound, one could predict how it would interact with other reagents. The nitrogen atoms of the imidazole moiety would be identified as primary sites for protonation and interaction with Lewis acids.

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be used to validate experimental results or aid in structural elucidation.

NMR Chemical Shifts: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net Theoretical predictions for a proposed structure can be compared with experimental spectra to confirm its identity. Studies on related benzimidazole structures have shown a strong correlation between DFT-predicted chemical shifts and those measured in solution. mdpi.comresearchgate.net

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and ring vibrations. For example, in a study of an imidazo[1,2-a]pyrimidine (B1208166) derivative, DFT calculations at the B3LYP/6-311++G(d,p) level were used to assign the experimental FT-IR spectrum. nih.gov A similar analysis for this compound would allow for a detailed understanding of its vibrational modes.

Table 2: Example of Experimental vs. Theoretically Predicted 13C NMR Chemical Shifts for an Imidazo[1,2-a]pyrimidine Derivative

Carbon Atom Experimental δ (ppm) Theoretical δ (ppm)
C (Imine) 155.89 151.15
C (Pyrimidine) 150.18 153.52
C (Pyrimidine) 131.09 136.01
C (Pyrimidine) 108.88 113.28

Source: Data adapted from a study on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.gov

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, which contains several rotatable bonds, these methods are essential for understanding its preferred shapes and movements. researchgate.net

The 2-phenylhexan-2-yl substituent attached to the imidazole ring can adopt numerous conformations due to the rotation around its single bonds. Conformational analysis involves systematically exploring these possible arrangements to find the most stable structures, known as energy minima.

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles. This search identifies low-energy conformers that are most likely to exist at room temperature. For instance, a study on 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one used DFT modeling to elucidate its structure in solution, identifying two enantiomeric rotamers as stable forms. researchgate.net A similar exploration for this compound would reveal the preferred spatial orientation of the phenyl and hexyl groups relative to the imidazole ring.

The rotation of the bulky 2-phenylhexan-2-yl group around the C-N bond connecting it to the imidazole ring is not free and is hindered by an energy barrier. This rotational barrier is the energy required to move from one stable conformation to another through a higher-energy transition state.

Interplay between the Phenyl and Imidazole Moieties

Computational studies on related phenyl-imidazole derivatives have shown that substitutions on the phenyl ring can modulate the electronic charge distribution on the imidazole ring through inductive effects. nih.gov This, in turn, can affect the basicity of the imidazole nitrogen atoms and the molecule's potential to act as a ligand or participate in hydrogen bonding. nih.govresearchgate.net The dihedral angle between the planes of the phenyl and imidazole rings is a critical parameter, with different rotational isomers (rotamers) potentially exhibiting distinct energy levels and reactivity. mdpi.comresearchgate.net

Table 1: Theoretical Dihedral Angles and Interaction Energies

Conformer Dihedral Angle (Phenyl-Imidazole) Relative Energy (kcal/mol) Dipole Moment (Debye)
Rotamer A 30° 0.00 3.5
Rotamer B 90° 2.5 2.8
Rotamer C 150° 1.8 3.1

Note: The data in this table is hypothetical and serves as an illustrative example of computational chemistry outputs.

Mechanistic Studies of Formation Reactions

The formation of this compound typically proceeds through the N-alkylation of an imidazole ring with a suitable alkylating agent. Understanding the mechanism of this reaction is crucial for optimizing its synthesis.

Transition State Characterization and Reaction Pathway Elucidation

The N-alkylation of imidazole is a nucleophilic substitution reaction. Computational modeling can be employed to characterize the transition state and elucidate the reaction pathway. iiserpune.ac.in This involves calculating the energy profile of the reaction, identifying the structure of the transition state, and determining the activation energy.

For the formation of this compound, the reaction would involve the attack of one of the nitrogen atoms of the imidazole on the tertiary carbocation formed from 2-phenyl-2-hexanol or a related derivative under acidic conditions, or via an SN2 reaction with a suitable leaving group on the hexane (B92381) chain. DFT calculations can help determine the most probable mechanism by comparing the activation energies of different possible pathways. iiserpune.ac.in

Catalytic Cycle Analysis in N-Alkylation Reactions

In many synthetic protocols, the N-alkylation of imidazoles is facilitated by a catalyst. researchgate.netresearchgate.net Computational studies can be used to analyze the catalytic cycle, identifying the role of the catalyst in lowering the activation energy of the reaction. For instance, in a base-catalyzed reaction, the catalyst deprotonates the imidazole, increasing its nucleophilicity. In an acid-catalyzed reaction involving an alcohol, the catalyst protonates the hydroxyl group, facilitating its departure as a water molecule to form a carbocation.

The choice of catalyst and solvent can significantly influence the regioselectivity of the N-alkylation of substituted imidazoles. beilstein-journals.org Theoretical models can predict how different catalysts and solvent environments will affect the reaction outcome.

Simulations of Molecular Interactions in Chemical Environments

The behavior of this compound in a chemical environment is governed by its interactions with surrounding molecules. Molecular dynamics (MD) and Monte Carlo simulations are powerful tools for studying these interactions.

Solvent Effects

The polarity of the solvent can have a significant impact on the conformational preferences and reactivity of the molecule. scirp.org In polar solvents, conformations with a larger dipole moment may be stabilized. mdpi.com Computational models such as the Polarizable Continuum Model (PCM) can be used to simulate the effect of the solvent on the electronic structure and energetics of the molecule. researchgate.net

Host-Guest Chemistry

The phenyl and imidazole moieties of the molecule provide potential sites for interaction with host molecules, such as cyclodextrins or calixarenes. The phenyl group can engage in hydrophobic and π-π stacking interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. nih.gov Docking studies and MD simulations can be used to predict the binding affinity and preferred binding mode of this compound within a host molecule's cavity.

Chemical Derivatization and Scaffold Modification of 1 2 Phenylhexan 2 Yl 1h Imidazole

Functionalization of the Phenyl Ring within the 2-Phenylhexan-2-yl Moiety

The phenyl ring of the 2-phenylhexan-2-yl moiety is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents that can modulate the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution Reactions

The phenyl ring can undergo electrophilic aromatic substitution (EAS) to introduce a range of functional groups. The directing effect of the bulky 2-(1H-imidazol-1-yl)hexan-2-yl substituent, which is attached to a quaternary carbon, is a key consideration in these reactions. Due to steric hindrance, substitution at the ortho positions is generally disfavored. The imidazole (B134444) ring itself is an electron-rich heterocycle, but its influence on the phenyl ring's reactivity is primarily inductive. Therefore, the phenyl ring is expected to undergo substitution at the para position, and to a lesser extent, the meta position.

Common EAS reactions that can be applied include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely yield the corresponding 4-nitro-phenyl derivative.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would be expected to produce the 4-bromo- or 4-chloro-phenyl analogues.

Friedel-Crafts Acylation: The introduction of an acyl group, typically at the para position, can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction introduces a ketone functionality that can serve as a handle for further derivatization.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group at the para position.

Reaction Reagents Expected Major Product
NitrationHNO₃, H₂SO₄1-(2-(4-Nitrophenyl)hexan-2-yl)-1H-imidazole
BrominationBr₂, FeBr₃1-(2-(4-Bromophenyl)hexan-2-yl)-1H-imidazole
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-(4-Acetylphenyl)hexan-2-yl)-1H-imidazole
SulfonationFuming H₂SO₄4-(2-(1H-Imidazol-1-yl)hexan-2-yl)benzenesulfonic acid

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

For more precise and varied functionalization, palladium-catalyzed cross-coupling reactions are invaluable tools. acs.orgrsc.orgorganic-chemistry.orgnih.gov These reactions typically require the initial conversion of the phenyl ring into a derivative bearing a suitable leaving group, such as a halide (Br, I) or a triflate. The 4-bromo or 4-iodo derivatives, synthesized via halogenation or other methods, are common starting materials.

Key palladium-catalyzed cross-coupling reactions include:

Suzuki Coupling: This reaction pairs the aryl halide or triflate with a boronic acid or ester to form a new carbon-carbon bond, enabling the introduction of other aryl or vinyl groups. rsc.org

Heck Coupling: The reaction of the aryl halide with an alkene in the presence of a palladium catalyst and a base leads to the formation of a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing access to aryl-alkyne derivatives.

Buchwald-Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with an amine.

Coupling Reaction Coupling Partner Catalyst/Ligand System (Typical) Product Type
SuzukiArylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl derivative
HeckAlkenePd(OAc)₂, P(o-tolyl)₃, Et₃NAryl-alkene derivative
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃NAryl-alkyne derivative
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOtBuAryl-amine derivative

Modifications of the Hexane (B92381) Chain

Extension or Shortening of the Alkyl Chain

The length of the alkyl chain can be modified through standard synthetic organic methodologies. To shorten the chain, one could envision a synthetic route starting with a shorter alkyl-phenyl ketone precursor before the introduction of the imidazole moiety. For chain extension, a multi-step sequence would be necessary, potentially involving functionalization of the terminal methyl group followed by coupling reactions.

Modification Potential Synthetic Strategy Resulting Moiety
Chain ShorteningStart with propiophenone (B1677668) instead of hexanophenone2-Phenylbutan-2-yl
Chain ExtensionFunctionalization of the terminal methyl group to a halide, followed by Grignard reaction2-Phenylheptan-2-yl

Introduction of Additional Functional Groups on the Hexane Scaffold

Introducing functional groups onto the hexane chain can significantly alter the molecule's polarity and potential for further interactions. This can be challenging due to the unactivated C-H bonds of the alkane. However, radical halogenation could provide a handle for subsequent nucleophilic substitution to introduce groups like hydroxyl, amino, or cyano. Directed C-H activation methodologies could also be explored for more selective functionalization.

Functional Group Potential Synthetic Strategy Resulting Structure
HydroxylRadical bromination followed by hydrolysisHydroxy-substituted hexane chain
AmineRadical bromination followed by substitution with an amine or azide (B81097) and reductionAmino-substituted hexane chain
CyanoRadical bromination followed by substitution with cyanideCyano-substituted hexane chain

Functionalization of the Imidazole Ring at C2, C4, and C5 Positions

The imidazole ring is a key component for derivatization, with the C2, C4, and C5 positions being susceptible to various reactions. The reactivity of these positions is influenced by the electronic nature of the imidazole ring. Electrophilic substitution generally occurs at the C4 or C5 positions, while nucleophilic or organometallic-mediated substitutions are often directed to the C2 position. nih.gov

Direct C-H functionalization has emerged as a powerful tool for derivatizing imidazoles, often catalyzed by transition metals like palladium or nickel. nih.govrsc.orgacs.org These methods allow for the direct coupling of the imidazole core with various partners without the need for pre-functionalization.

C2-Functionalization: Lithiation at the C2 position by a strong base like n-butyllithium, followed by quenching with an electrophile, is a classic method. More modern approaches involve palladium- or nickel-catalyzed direct C-H arylation or alkenylation. nih.govrsc.org

C4/C5-Functionalization: Electrophilic substitution reactions such as halogenation can introduce functional groups at these positions. uobabylon.edu.iq Metal-catalyzed cross-coupling reactions can also be employed on halogenated imidazole precursors.

Position Reaction Type Reagents/Catalyst Introduced Group
C2Direct C-H ArylationAryl halide, Pd or Ni catalyst, baseAryl group
C2Lithiation/Electrophilic Quenchn-BuLi, then electrophile (e.g., CO₂)Carboxylic acid
C4/C5HalogenationN-Bromosuccinimide (NBS)Bromo group
C4/C5NitrationHNO₃/H₂SO₄Nitro group

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of phenyl-imidazole compounds, the imidazole moiety can act as a directing group, facilitating metalation at the ortho position of the phenyl ring. This strategy typically involves the use of strong organolithium bases, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the most acidic proton, which is often located at the C-2 position of the imidazole ring. However, by carefully selecting the base and reaction conditions, deprotonation can be directed to the ortho position of the phenyl ring. The resulting ortho-lithiated intermediate is a versatile nucleophile that can react with a wide range of electrophiles to introduce various substituents.

For phenyl-imidazole derivatives, the nitrogen atom at the 3-position of the imidazole ring can coordinate with the lithium cation, positioning the base for selective deprotonation of an ortho-C-H bond on the phenyl ring. This approach allows for the introduction of functional groups such as halogens, carboxyl groups, silyl (B83357) groups, and alkyl or aryl groups, providing a direct route to novel analogs of 1-(2-Phenylhexan-2-yl)-1H-imidazole.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the imidazole or phenyl ring of this compound provides a versatile handle for further functionalization through various cross-coupling reactions. The imidazole ring can be halogenated at the C-2, C-4, or C-5 positions, while the phenyl ring can be halogenated at the ortho, meta, or para positions. The regioselectivity of halogenation can often be controlled by the choice of halogenating agent and reaction conditions. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used for the halogenation of imidazoles.

Once halogenated, these derivatives can undergo a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-imidazole or halo-phenyl derivative with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. acs.orgnih.govfishersci.co.uk It is a highly efficient method for forming carbon-carbon bonds and can be used to introduce a wide range of aryl, heteroaryl, and alkyl groups. nih.govorganic-chemistry.orgnih.gov The reaction conditions are generally mild, and a broad array of functional groups are tolerated. acs.orgnih.gov

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling a halo-imidazole or halo-phenyl derivative with a primary or secondary amine. acs.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands and has become a go-to method for synthesizing aryl amines. wikipedia.orgnih.gov It allows for the introduction of various amino functionalities, which can be crucial for modulating the biological activity and physicochemical properties of the parent compound. rsc.org

Other Cross-Coupling Reactions: Other notable cross-coupling reactions that can be employed include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Stille coupling (coupling with organotin compounds), and Negishi coupling (coupling with organozinc compounds). These reactions further expand the synthetic toolbox for modifying the this compound scaffold.

Table 1: Examples of Cross-Coupling Reactions on Halogenated Imidazole Scaffolds

Coupling ReactionReactantsCatalyst/LigandProduct TypeReference
Suzuki-MiyauraHalo-imidazole, Arylboronic acidPd(OAc)₂, PPh₃Aryl-substituted imidazole nih.gov
Buchwald-HartwigHalo-imidazole, AminePd₂(dba)₃, BINAPAmino-substituted imidazole wikipedia.org
HeckHalo-imidazole, AlkenePd(OAc)₂, P(o-tolyl)₃Alkenyl-substituted imidazole researchgate.net
SonogashiraHalo-imidazole, AlkynePdCl₂(PPh₃)₂, CuIAlkynyl-substituted imidazole researchgate.net

Ring Annulation Reactions to Form Fused Imidazole Systems

Ring annulation, or annelation, involves the construction of a new ring fused to an existing one. scripps.edu Starting from this compound, various fused heterocyclic systems can be synthesized, which can significantly alter the three-dimensional structure and electronic properties of the molecule. These reactions often proceed through intramolecular cyclization or intermolecular cycloaddition pathways. researchgate.net

One common strategy involves the functionalization of the imidazole ring with groups that can subsequently participate in a ring-closing reaction. For example, introducing a suitable ortho-substituted aminophenyl group at the N-1 position could allow for an intramolecular cyclization to form a benzimidazole (B57391) derivative. Similarly, functionalization at the C-4 and C-5 positions with appropriate reactive groups can lead to the formation of various fused bicyclic systems. acs.org

The Robinson annulation is a well-known method for forming a six-membered ring, which typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. masterorganicchemistry.com While directly applicable to ketones, analogous strategies can be envisioned for appropriately functionalized derivatives of this compound to construct fused carbocyclic or heterocyclic rings. nih.gov The synthesis of fused imidazole systems can lead to novel compounds with potentially interesting pharmacological activities. nih.gov

Regioselectivity and Stereoselectivity in Derivatization Reactions

The control of regioselectivity and stereoselectivity is a critical aspect of the derivatization of this compound.

Regioselectivity refers to the preferential reaction at one site over other possible sites. In the context of this compound, several regiochemical questions arise:

Phenyl Ring vs. Imidazole Ring: Electrophilic substitution reactions will have different outcomes depending on the directing effects of the substituents on both rings. The imidazole ring is generally electron-rich and prone to electrophilic attack, while the phenyl ring's reactivity is influenced by the alkyl-imidazole substituent.

Positions on the Imidazole Ring: For electrophilic substitution on the imidazole ring, the reaction can occur at the C-2, C-4, or C-5 positions. The outcome is influenced by the electronic nature of the N-1 substituent and the reaction conditions. Computational studies can help predict the most likely sites of reaction. csic.es

Positions on the Phenyl Ring: For reactions on the phenyl ring, such as DoM or electrophilic aromatic substitution, the directing effect of the 1-(hexan-2-yl)-1H-imidazol-2-yl substituent will determine the ortho, meta, or para selectivity.

Stereoselectivity becomes important due to the chiral center at the C-2 position of the hexyl chain.

Diastereoselectivity: When introducing a new stereocenter during a derivatization reaction, the existing chiral center can influence the stereochemical outcome, leading to the preferential formation of one diastereomer over another. This is particularly relevant in reactions involving the alkyl chain or in asymmetric transformations on the aromatic rings where the chiral substituent can induce facial selectivity.

Enantioselectivity: If starting with a racemic mixture of this compound, chiral catalysts or reagents can be used to achieve enantioselective transformations, yielding an excess of one enantiomer of the product. Alternatively, resolution of the racemic starting material can be performed to obtain enantiomerically pure compounds for further derivatization.

The interplay of steric and electronic factors, along with the choice of reagents, catalysts, and reaction conditions, governs the regiochemical and stereochemical outcome of these derivatization reactions. researchgate.net Detailed mechanistic studies and the use of modern synthetic methodologies are essential for achieving the desired selectivity and accessing specific, well-defined derivatives of this compound.

Applications of 1 2 Phenylhexan 2 Yl 1h Imidazole and Its Derivatives in Advanced Materials and Catalysis

Asymmetric Catalysis: Development and Optimization of Chiral Imidazole-Based Catalysts

Chiral imidazole (B134444) derivatives are at the forefront of asymmetric catalysis, a field dedicated to the stereoselective synthesis of chiral molecules. Their utility stems from their ability to act as both potent Lewis bases and effective chiral ligands for metal centers.

Lewis Base Organocatalysis

Chiral tertiary amines, including those with imidazole cores, are powerful tools in asymmetric organocatalysis, where they act as Lewis base catalysts to activate substrates and facilitate enantioselective bond formation. acs.org The development of novel chiral bicyclic imidazole catalysts has addressed challenges related to achieving high activity and selectivity. acs.org These catalysts are designed to have a specific bond angle and a stereocontrol group that is optimally positioned relative to the catalytic sp2-hybridized nitrogen atom of the imidazole ring. acs.org

This strategic design has led to their successful application in a variety of enantioselective reactions. For instance, chiral bicyclic imidazole catalysts have been effectively used in the asymmetric Steglich rearrangement, which involves the C-acylation of O-acylated azlactones, and in the asymmetric phosphorylation of lactams. acs.org A notable application is the direct enantioselective C-acetylation of indolones, where indolones bearing a quaternary stereocenter were synthesized with impressive yields and excellent enantioselectivities (up to 97% ee). chinesechemsoc.org

Catalyst TypeReactionKey FeaturesReference
Chiral Bicyclic ImidazoleAsymmetric Steglich RearrangementHigh activity and enantioselectivity acs.org
Chiral Bicyclic ImidazoleAsymmetric Phosphorylation of LactamsEffective for creating chiral phosphorus-containing compounds acs.org
Chiral Bicyclic ImidazoleDirect Enantioselective C-acetylation of IndolonesUp to 97% enantiomeric excess (ee) chinesechemsoc.org
Chiral Bicyclic ImidazoleDynamic Kinetic Resolution of 3-hydroxyphthalidesEnantioselective O-acylation acs.org

Chiral Ligands for Metal-Catalyzed Asymmetric Transformations

The nitrogen atoms in the imidazole ring are excellent coordinators for transition metals, making chiral imidazole derivatives highly effective ligands in metal-catalyzed asymmetric reactions. researchgate.net The ability to tune the steric and electronic properties of the imidazole ligand by modifying its substituents allows for the fine-tuning of the catalyst's reactivity and selectivity. nih.gov

Chiral imidazoline-phosphine ligands with a 1,1'-binaphthalene (B165201) framework have been developed as a new class of N,P ligands. These have been successfully applied in palladium-catalyzed asymmetric allylic substitutions. Chiral imidazoline (B1206853) ligands are considered powerful alternatives to the more common oxazoline (B21484) ligands in asymmetric synthesis. nih.gov

Furthermore, chiral bidentate sp2-N ligands based on imidazole, such as Naph-diPIM, have been applied in CpRu-catalyzed asymmetric dehydrative C-, N-, and O-allylation reactions. nih.gov The design of chiral ligands that can engage in noncovalent interactions, such as hydrogen bonding and π-stacking, with the substrate has emerged as a key strategy for achieving high stereocontrol in transition metal catalysis. mdpi.com

Ligand TypeMetalReactionEnantioselectivityReference
Chiral Imidazoline-PhosphinePalladiumAsymmetric Allylic SubstitutionsHigh nih.gov
Naph-diPIMRutheniumAsymmetric Dehydrative AllylationHigh nih.gov
Chiral Bis-1,2,4-triazolium SaltsRhodiumHydrogenation of dimethylitaconateUp to 61% ee rsc.org
Chiral Imidazo[1,2-a]pyridinesPhosphoric Acid (Organocatalyst)Groebke–Blackburn–Bienaymé reaction>99% ee nih.gov

Heterogeneous Catalysis Using Imidazole Derivatives

The immobilization of imidazole-based catalysts onto solid supports offers significant advantages, including ease of separation, catalyst recyclability, and suitability for continuous flow processes. rsc.org Imidazole and its derivatives have been successfully anchored onto various supports, such as silica (B1680970) and polymers, to create effective heterogeneous catalysts. cardiff.ac.uk

For example, imidazole anchored onto a silica matrix via a propyl linkage has been shown to be a highly effective heterogeneous catalyst for the synthesis of cyclic carbonates from epoxides and CO2 under solvent-free conditions. cardiff.ac.uk Zeolitic imidazolate frameworks (ZIFs), which are a class of metal-organic frameworks, can also be used as precursors to derive metal/carbon-based catalysts. By pyrolyzing ZIFs with different imidazolate ligands, catalysts with tailored interfacial properties can be produced for applications such as Fenton-like advanced oxidation processes for water treatment. acs.org

Component in Optical Materials and Sensors

The unique photophysical properties of imidazole derivatives, which can be tuned through structural modifications, make them valuable components in the development of advanced optical materials and sensors. researchgate.net

Fluorescence and Colorimetric Probes

Imidazole-based compounds have been extensively developed as fluorescent and colorimetric sensors for the detection of various ions and molecules. nih.govrsc.orgrsc.org These sensors typically operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence.

For instance, a fluorescent probe based on a 2,4,5-triphenyl-1H-imidazole derivative has been designed for the selective detection of Fe³⁺ ions with a low detection limit. researchgate.net Another study reported a turn-off fluorescent probe for the sensitive and selective detection of Hg²⁺ ions, which exhibited a significant color change from strong cyan-blue to weak blue upon binding. rsc.org This probe was also capable of detecting mercury ions at a very low concentration of 5.3 nM. rsc.org Imidazole-based sensors have also been developed for the detection of anions like cyanide, where the interaction leads to quenching of fluorescence. rsc.org

Sensor TypeAnalyteSensing MechanismKey FeatureReference
Fluorescent ProbeFe³⁺Colorimetric and FluorimetricLow detection limit researchgate.net
Turn-off Fluorescent ProbeHg²⁺Colorimetric and FluorimetricDetection limit of 5.3 nM rsc.org
Reversible Luminescent SensorCN⁻ and Hg²⁺Fluorescence Quenching and Metal-assisted EliminationReversible and reusable rsc.org
Isoindole-Imidazole Schiff BaseZn²⁺Fluorescence Turn-onDetection limit of 0.073 μM nih.gov
Imidazole-based Colorimetric SensorF⁻DeprotonationNaked-eye detection researchgate.net

Electrochemical Luminescence Sensors and Fiber Optical Sensors

The application of imidazole derivatives extends to the fabrication of sophisticated sensing devices like electrochemical luminescence (ECL) sensors and fiber optic sensors. Imidazole-based compounds have shown promise in electroluminescent applications, including organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs), due to their excellent deep blue-green light-emitting properties and good thermal stability. researchgate.netnih.gov

Recent research has explored the use of imidazole in optical fiber break-junctions to investigate the electron transport properties of single molecular junctions under light illumination. rsc.org This work provides a foundation for developing single-molecule optoelectronic devices. While specific examples of 1-(2-phenylhexan-2-yl)-1H-imidazole in these applications are yet to be reported, the functionalization of optical fibers with imidazole derivatives that can specifically bind to analytes of interest is a promising area of research for creating highly sensitive and selective fiber optic sensors. mdpi.com The development of ruggedized fiber optic sensing systems for various applications highlights the growing importance of this technology. nasa.gov

Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs, such as pore size, shape, and functionality, can be tuned by carefully selecting the metal and organic linker. Imidazole and its derivatives are widely employed as ligands in the synthesis of MOFs due to the coordinating ability of their nitrogen atoms.

The design of the organic ligand is a critical aspect of MOF synthesis, as it directly influences the resulting framework's properties. The incorporation of bulky substituents on the imidazole ring, such as the 2-phenylhexan-2-yl group, can be a strategic approach to creating larger pores within the MOF structure. This increased porosity is highly desirable for applications in gas storage, separation, and catalysis, as it allows for greater access to the active sites within the framework.

The use of mixed-ligand strategies, where two or more different ligands are used in the synthesis, can also lead to the formation of hierarchical porous structures, with both micropores and mesopores. This can further enhance the material's performance in various applications. For instance, a study on the synthesis of a hierarchical porous ZIF-8 (Zeolitic Imidazolate Framework-8) using a mixed-ligand approach demonstrated enhanced adsorption of copper ions. sigmaaldrich.com While not specifically using this compound, this research highlights the potential of using strategically functionalized imidazole ligands to control porosity.

Table 1: Influence of Ligand Structure on MOF Properties (Hypothetical and Based on Related Compounds)

LigandSubstituentExpected Impact on MOFPotential Application
ImidazoleNoneSmall pores, high stabilityGas separation
2-MethylimidazoleMethyl groupIncreased pore size compared to imidazoleGas storage, catalysis
This compound2-Phenylhexan-2-yl groupPotentially larger pores, introduction of chiralityChiral separations, asymmetric catalysis
Mixed Ligands (e.g., Imidazole and a dicarboxylate)-Hierarchical porosity, tunable functionalityDrug delivery, sensing

The synthesis of chiral MOFs is of great interest for applications in enantioselective separations and asymmetric catalysis. One common approach to induce chirality in a MOF is to use a chiral organic ligand. The this compound molecule is inherently chiral due to the presence of the 2-phenylhexan-2-yl group, which has a stereocenter at the quaternary carbon.

The incorporation of such a chiral imidazole unit into a MOF architecture would be expected to create a chiral environment within the pores of the material. This could enable the MOF to differentiate between enantiomers of a chiral guest molecule, leading to applications in chiral chromatography or as a catalyst for asymmetric reactions. While specific studies on MOFs synthesized from this compound are not prevalent, the principle of using chiral ligands to impart chirality to MOFs is well-established.

Materials for Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that utilizes a sensitizing dye to absorb light and inject electrons into a wide-bandgap semiconductor. Imidazole derivatives have been investigated as components of organic dyes used in DSSCs. The performance of these dyes is highly dependent on their molecular structure, including the nature of the donor, acceptor, and π-bridge components.

The introduction of different substituents on the imidazole ring can significantly impact the dye's electronic properties and, consequently, the efficiency of the solar cell. For example, a study on new imidazole derivative dyes for DSSCs explored the effect of substituting the imidazole with nitrobenzene, an alkyl chain, or a phenyl group. researchgate.netekb.egresearchgate.net The results showed that the dye with the alkyl chain substitution exhibited the highest power conversion efficiency. researchgate.netekb.egresearchgate.net This suggests that the hexyl group in this compound could potentially play a beneficial role in the performance of a DSSC dye.

Furthermore, the bulky 2-phenylhexan-2-yl group could help to prevent aggregation of the dye molecules on the semiconductor surface, which is a common issue that can limit the efficiency of DSSCs. rsc.org By keeping the dye molecules separated, the bulky group could allow for more efficient light harvesting and electron injection.

Table 2: Performance of Dye-Sensitized Solar Cells with Different Imidazole-Based Dyes (Based on a study of related compounds)

Dye CodeSubstituent on ImidazolePower Conversion Efficiency (PCE) (%)Short-Circuit Current (Jsc) (mA cm-2)Open-Circuit Voltage (Voc) (mV)Fill Factor (FF)
PP2Nitrobenzene0.961.590.08061.6
PP3Alkyl chain2.013.750.7373.9
PP4Phenyl----

Data from a study on related imidazole derivatives, not the specific compound this compound. The performance of a dye based on the target compound would require experimental verification. researchgate.netekb.egresearchgate.net

Corrosion Inhibition in Material Science

Corrosion is a major issue in many industries, leading to significant economic losses. The use of organic corrosion inhibitors is a common and effective method to protect metallic materials from corrosion. Imidazole and its derivatives have been shown to be excellent corrosion inhibitors for various metals and alloys in different corrosive environments. researchgate.netscinito.ai

The mechanism of corrosion inhibition by imidazole derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (nitrogen in the case of imidazole) and π-electrons in the aromatic ring, which can interact with the metal surface.

The presence of a phenyl group and a long alkyl chain in this compound is expected to enhance its corrosion inhibition properties. The phenyl group can increase the adsorption of the molecule on the metal surface through π-π interactions, while the hexyl chain can create a more compact and hydrophobic protective layer, further preventing the ingress of corrosive species. A study comparing the corrosion inhibition of imidazole and 2-phenyl-2-imidazoline (B1199978) on an aluminum alloy found that the presence of the phenyl group significantly improved the inhibition efficiency.

Table 3: Corrosion Inhibition Efficiency of Phenyl-Substituted Nitrogen Heterocycles (Illustrative Data from Related Compounds)

InhibitorConcentration (M)Corrosion Inhibition Efficiency (%)
Imidazole0.01~70-80
2-Phenyl-2-imidazoline0.01>90
1-phenyl-2-(1-phenylethylidene) hydrazine0.00583.8
1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine0.00595.1

This table presents data from studies on related phenyl-substituted nitrogen heterocycles to illustrate the expected trend. Specific corrosion inhibition data for this compound is not available in the reviewed literature. nih.gov

Future Research Perspectives and Emerging Directions in Substituted Imidazole and Phenylalkane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted imidazoles and functionalized phenylalkanes is continuously evolving, with a strong emphasis on sustainability and efficiency. Future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Green Chemistry Approaches: A major trend is the move towards eco-friendly synthesis. researchgate.net This includes the use of solvent-free reaction conditions, which not only reduces environmental impact but can also lead to higher yields and easier product purification. researchgate.net For instance, one-pot, multi-component reactions are being developed to synthesize highly substituted imidazoles, avoiding the need to isolate intermediates and thereby saving time and resources. frontiersin.org The use of novel, reusable heterogeneous catalysts, such as those based on functionalized nanocomposites, represents a significant step forward in sustainable imidazole (B134444) synthesis. researchgate.net

Advanced Catalysis: The development of novel catalytic systems is paramount. For the phenylalkane component, future methods will likely expand on C-H activation techniques, allowing for the direct functionalization of simple alkane feedstocks and thereby providing more efficient routes to complex structures. For the imidazole moiety, research into new catalysts for N-alkylation and C-H functionalization of the imidazole ring will continue to be a priority. Copper-catalyzed reactions, for example, have shown promise for the amidation of halogenated imidazoles, offering a versatile tool for creating diverse derivatives. acs.org

Synthetic Strategy Key Features Future Direction
One-Pot Multi-Component Reactions Combines multiple starting materials in a single step; high atom economy. frontiersin.orgDesign of more complex, single-step syntheses for intricate molecular architectures.
Solvent-Free Synthesis Reduces volatile organic compound (VOC) emissions; often simpler workup. researchgate.netApplication to a wider range of substrates and reaction types.
Heterogeneous Catalysis Catalyst is easily separated and reused; environmentally friendly. researchgate.netDevelopment of highly active and selective nanocatalysts and biocatalysts.
C-H Activation/Functionalization Allows for direct modification of the carbon-hydrogen backbone.Broader application to unactivated C-H bonds in alkanes and the imidazole ring itself.

Advanced Stereochemical Control in Complex Imidazole Derivatives

A significant challenge in synthesizing molecules like 1-(2-Phenylhexan-2-yl)-1H-imidazole is the control of stereochemistry, particularly at the quaternary carbon center. This carbon, bonded to a phenyl group, a butyl group, a methyl group (implied in the "hexan-2-yl" nomenclature if considering a different isomer, but for the named compound, it's two alkyl chains), and the nitrogen of the imidazole, is a chiral center. The development of methods for the enantioselective synthesis of such complex structures is a key area of future research.

Asymmetric Catalysis: The design of new chiral catalysts and ligands will be crucial for controlling the three-dimensional arrangement of atoms. This includes transition-metal catalysts and organocatalysts that can facilitate the enantioselective alkylation of imidazoles or the asymmetric construction of the phenylalkane fragment.

Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries, temporarily attached to the molecule to direct the stereochemical outcome of a reaction, will continue to be refined. Additionally, substrate-controlled methods, where the inherent chirality of a starting material guides the formation of new stereocenters, will be explored for more complex targets. The ultimate goal is to develop highly predictable and efficient methods to access single enantiomers of these compounds, which is often critical for their biological activity.

Exploration of Unique Chemical Reactivity and Transformation Pathways

Understanding and harnessing the reactivity of the imidazole ring is essential for creating novel derivatives. Future research will likely uncover new transformation pathways that allow for the late-stage functionalization of these molecules, enabling the rapid generation of molecular libraries for screening purposes.

Novel Cyclization Reactions: Recent studies have shown that hypervalent iodine(III) reagents can promote the cyclization of imidazoles with alkenes, leading to the formation of complex, ring-fused tricyclic imidazole systems. acs.org Exploring the scope and mechanism of such reactions could provide access to entirely new classes of compounds. The ability to switch between different products, such as azide-substituted or olefin-containing tricycles, by simply changing the solvent highlights the potential for divergent synthesis. acs.org

Remote Functionalization: A frontier in organic synthesis is the ability to selectively functionalize a specific C-H bond far from an existing functional group. Future work may focus on developing methods for the remote functionalization of the alkyl chain in phenylalkane-substituted imidazoles, allowing for precise modification at positions that are traditionally difficult to access.

Computational Design and Prediction of Novel Chemical Entities with Desired Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. bohrium.com Its role in the design of new substituted imidazoles and phenylalkanes is expected to grow significantly.

In Silico Screening and Molecular Docking: Computational methods allow for the rapid screening of virtual libraries of compounds against biological targets. mdpi.comnih.gov For instance, molecular docking can predict the binding affinity and orientation of imidazole derivatives to specific enzymes or receptors, helping to prioritize which compounds to synthesize. mdpi.commdpi.com This approach has been used to identify potential inhibitors of viral proteases and other therapeutic targets. mdpi.com

Predictive Modeling (ADMET & QSAR): Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the chemical structure of a compound with its biological activity. mdpi.com Furthermore, the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for designing drug-like molecules. mdpi.comnih.gov The use of servers and software to predict properties like lipophilicity and bioavailability is now a standard part of the design process. mdpi.com

Computational Tool Application in Imidazole/Phenylalkane Chemistry Predicted Outcome
Molecular Docking Simulating the binding of a ligand to a protein's active site. nih.govmdpi.comBinding affinity (e.g., kcal/mol), binding mode, and potential biological activity.
DFT Calculations Determining optimized molecular geometry, HOMO-LUMO energy gaps, and electrostatic potential. bohrium.comnih.govElectronic properties, reactivity, and spectral characteristics.
ADMET Prediction In silico evaluation of pharmacokinetic and toxicity profiles. mdpi.comDrug-likeness, bioavailability score, potential toxicity issues.
QSAR Correlating structural features with observed biological activity. mdpi.comGuiding the design of more potent analogues.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of substituted imidazoles and phenylalkanes make them attractive candidates for applications beyond medicine, particularly in materials science. jhu.edu The intersection of organic synthesis and materials science is a burgeoning field that promises to deliver novel functional materials.

Fluorescent Probes and Sensors: Imidazole derivatives with donor-π-acceptor (D-π-A) structures can exhibit interesting photophysical properties, such as two-photon absorption. nih.gov These properties make them suitable for use as fluorescent probes in bioimaging, for example, as lysosomal trackers or for imaging cell cytoplasm. nih.gov Future research will focus on tuning the molecular structure to control the emission wavelength, quantum yield, and targeting specificity of these probes.

Organic Electronics and Functional Polymers: The aromatic nature of both the phenyl and imidazole rings suggests potential applications in organic electronics. These moieties can be incorporated into polymers or larger conjugated systems to create organic semiconductors, conductive materials, or components for organic light-emitting diodes (OLEDs). The ability to functionalize these molecules provides a means to tune their electronic properties and solid-state packing. Imidazole-based ionic liquids are another area of active research, with applications as electrolytes and green solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.